6-Chloro-3-ethynylimidazo[1,2-a]pyridine

Click Chemistry CuAAC Bioconjugation

6-Chloro-3-ethynylimidazo[1,2-a]pyridine (CAS: 1488423-14-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, featuring a chloro substituent at the 6-position and an ethynyl group at the 3-position of the fused bicyclic core. With a molecular formula of C₉H₅ClN₂ and molecular weight of 176.60 g/mol , this compound is commercially available at 98% purity for research and further manufacturing applications.

Molecular Formula C9H5ClN2
Molecular Weight 176.60 g/mol
Cat. No. B11910422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-ethynylimidazo[1,2-a]pyridine
Molecular FormulaC9H5ClN2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC#CC1=CN=C2N1C=C(C=C2)Cl
InChIInChI=1S/C9H5ClN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H
InChIKeyMUIMFAHNYQGCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-ethynylimidazo[1,2-a]pyridine for Research Procurement: Core Specifications and Chemical Identity


6-Chloro-3-ethynylimidazo[1,2-a]pyridine (CAS: 1488423-14-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, featuring a chloro substituent at the 6-position and an ethynyl group at the 3-position of the fused bicyclic core . With a molecular formula of C₉H₅ClN₂ and molecular weight of 176.60 g/mol , this compound is commercially available at 98% purity for research and further manufacturing applications . The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing triazole-linked conjugates in drug discovery campaigns , while the chloro substituent provides a versatile handle for subsequent derivatization via palladium-catalyzed cross-coupling reactions .

Procurement Risk: Why 6-Chloro-3-ethynylimidazo[1,2-a]pyridine Cannot Be Casually Substituted with In-Class Analogs


Imidazo[1,2-a]pyridines are not functionally interchangeable scaffolds; substitution position and electronic character critically determine both reactivity profile and downstream application compatibility [1]. The 3-ethynyl group in 6-chloro-3-ethynylimidazo[1,2-a]pyridine serves as a specific Click Chemistry reaction handle—a functionality absent in the vast majority of commercially available imidazo[1,2-a]pyridine derivatives . The 6-chloro substituent is compatible with Suzuki cross-coupling conditions for generating polyfunctional derivatives, but this compatibility is substituent-dependent and cannot be assumed for analogs with different halogen positioning or electronic properties [1]. Substituting a 3-ethynylimidazo[1,2-a]pyridine without the 6-chloro handle forfeits a key derivatization vector; conversely, substituting a 6-chloroimidazo[1,2-a]pyridine lacking the 3-ethynyl group eliminates access to Click Chemistry-enabled conjugates that are increasingly central to targeted therapeutic and chemical biology applications .

Quantitative Differentiation Evidence for 6-Chloro-3-ethynylimidazo[1,2-a]pyridine: Comparator-Based Performance Data


Click Chemistry Enablement: 6-Chloro-3-ethynylimidazo[1,2-a]pyridine vs. 6-Chloroimidazo[1,2-a]pyridine (Non-Ethynylated Analog)

6-Chloro-3-ethynylimidazo[1,2-a]pyridine contains a terminal alkyne at the 3-position that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-linked conjugates . In contrast, 6-chloroimidazo[1,2-a]pyridine (CAS: 6188-25-0, molecular weight 152.58 g/mol, density 1.4±0.1 g/cm³ [1]) lacks any terminal alkyne functionality and cannot participate in Click Chemistry without additional functionalization steps.

Click Chemistry CuAAC Bioconjugation Drug Discovery Triazole Synthesis

Synthetic Yield Data: 6-Chloro-3-ethynylimidazo[1,2-a]pyridine vs. General 3-Ethynylimidazo[1,2-a]pyridine Synthesis

The cyclization route to 6-chloro-3-ethynylimidazo[1,2-a]pyridine proceeds with 72% yield under reported conditions . 3-ethynylimidazo[1,2-a]pyridine derivatives lacking the 6-chloro substituent are also accessible via Sonogashira cross-coupling of 3-iodoimidazo[1,2-a]pyridine precursors, a method that permits preparation of various ethynyl-substituted derivatives .

Heterocyclic Synthesis Sonogashira Coupling Cross-Coupling Process Chemistry Yield Optimization

Derivatization Potential: 6-Chloro-3-ethynylimidazo[1,2-a]pyridine vs. 3-Ethynylimidazo[1,2-a]pyridine (CAS 943320-53-4)

The 6-chloro substituent in 6-chloro-3-ethynylimidazo[1,2-a]pyridine serves as an orthogonal derivatization handle compatible with Suzuki cross-coupling conditions to generate polyfunctional compounds [1]. In contrast, 3-ethynylimidazo[1,2-a]pyridine (CAS 943320-53-4, molecular weight 142.16 g/mol, formula C₉H₆N₂ [2]) lacks any halogen handle on the pyridine ring for cross-coupling diversification, limiting downstream synthetic versatility.

Suzuki Coupling Palladium Catalysis Derivatization SAR Studies Medicinal Chemistry

Patent Relevance: 6-Chloro-3-ethynylimidazo[1,2-a]pyridine as a Designated Intermediate vs. Unsubstituted 3-Ethynyl Analog

6-Chloro-3-ethynylimidazo[1,2-a]pyridine has been specifically disclosed in patent literature as part of imidazopyridine derivative compositions targeting PBK (PDZ-binding kinase) inhibition . In a separate patent family (WO-2007/75869 A2), the unsubstituted 3-ethynylimidazo[1,2-a]pyridine was listed among numerous intermediates [1], suggesting broader but less specific utility.

Kinase Inhibitors Patent Intermediates PBK Inhibitors Drug Discovery Pharmaceutical Development

6-Chloro-3-ethynylimidazo[1,2-a]pyridine: Evidence-Backed Application Scenarios for Research and Industrial Use


Click Chemistry-Enabled Bioconjugation and Triazole Library Synthesis

The terminal ethynyl group at the 3-position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of triazole-linked conjugates in drug discovery programs . This compound is suitable for research groups building focused libraries of imidazo[1,2-a]pyridine-derived probes where both the core scaffold and the Click handle are pre-installed in a single commercially available building block.

Orthogonal Derivatization for Structure-Activity Relationship (SAR) Campaigns

The presence of both a 6-chloro substituent and a 3-ethynyl group provides two orthogonal synthetic handles on the same scaffold . The chloro group is compatible with Suzuki cross-coupling conditions to introduce aryl/heteroaryl diversity at the 6-position [1], while the ethynyl group can be independently functionalized via CuAAC or Sonogashira coupling. This dual-handle architecture supports sequential diversification strategies in medicinal chemistry SAR studies, enabling exploration of substituent effects at two distinct positions without requiring de novo scaffold synthesis for each variation.

PBK Kinase Inhibitor Development Programs

The compound is explicitly disclosed in patent WO-2011002772-A1 covering imidazopyridine derivatives as PBK (PDZ-binding kinase) inhibitors . PBK is a mitotic kinase implicated in cancer cell proliferation, and inhibitors of this target are under investigation for oncology applications. Research groups pursuing PBK-targeted therapeutics may utilize 6-chloro-3-ethynylimidazo[1,2-a]pyridine as a validated starting point for lead optimization or as a reference intermediate in novel inhibitor design.

Heterocyclic Core Diversification via Palladium-Catalyzed Cross-Coupling

6-Chloroimidazo[1,2-a]pyridines have been demonstrated to undergo functionalization using Suzuki cross-coupling conditions to give polyfunctional compounds . The 6-chloro substituent in 6-chloro-3-ethynylimidazo[1,2-a]pyridine retains this cross-coupling compatibility, making the compound suitable for synthetic methodology development and for laboratories requiring a halogenated imidazo[1,2-a]pyridine core that can be readily elaborated via established palladium-catalyzed protocols.

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